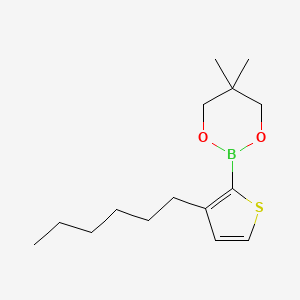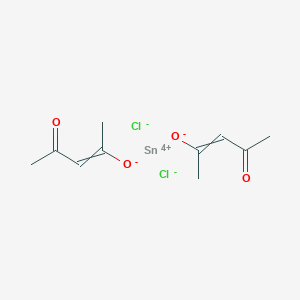
3,3',3''-Phosphoryltripropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’'-Phosphoryltripropanoic acid is a chemical compound with the molecular formula C9H15O7P. It is also known as tris(2-carboxyethyl)phosphine oxide. This compound is characterized by the presence of three carboxyethyl groups attached to a central phosphoryl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-Phosphoryltripropanoic acid typically involves the reaction of phosphoric acid with acrylonitrile, followed by hydrolysis. The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the reaction.
Catalysts: Acidic or basic catalysts may be used to accelerate the reaction.
Solvents: Common solvents include water or organic solvents like ethanol.
Industrial Production Methods
Industrial production of 3,3’,3’'-Phosphoryltripropanoic acid follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Industrial reactors are used to handle the large volumes of reactants.
Continuous flow systems: These systems ensure a steady production rate and consistent product quality.
Purification: The final product is purified using techniques like crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-Phosphoryltripropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The carboxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted phosphine oxides.
Scientific Research Applications
3,3’,3’'-Phosphoryltripropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in biochemical assays and as a stabilizing agent for proteins.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3’,3’'-Phosphoryltripropanoic acid involves its interaction with molecular targets and pathways. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the carboxyethyl groups can participate in hydrogen bonding and other interactions, contributing to its stabilizing effects in biochemical applications.
Comparison with Similar Compounds
3,3’,3’'-Phosphoryltripropanoic acid can be compared with other similar compounds, such as:
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a reducing agent commonly used in biochemistry. Unlike 3,3’,3’'-Phosphoryltripropanoic acid, TCEP lacks the phosphoryl group.
Phosphorylcholine: This compound contains a phosphoryl group but has different substituents, leading to distinct chemical properties and applications.
The uniqueness of 3,3’,3’'-Phosphoryltripropanoic acid lies in its combination of carboxyethyl and phosphoryl groups, which confer specific reactivity and stability characteristics.
Properties
Molecular Formula |
C9H15O7P |
|---|---|
Molecular Weight |
266.18 g/mol |
IUPAC Name |
3-[bis(2-carboxyethyl)phosphoryl]propanoic acid |
InChI |
InChI=1S/C9H15O7P/c10-7(11)1-4-17(16,5-2-8(12)13)6-3-9(14)15/h1-6H2,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
XJGZCDJZBUBTKW-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(CCC(=O)O)CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12515318.png)
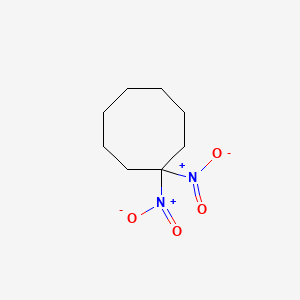

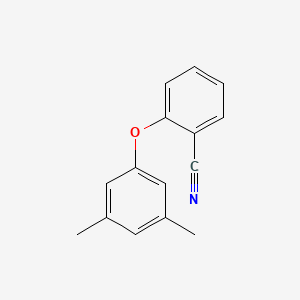
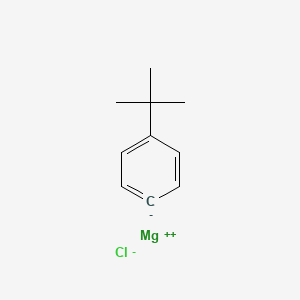
![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)
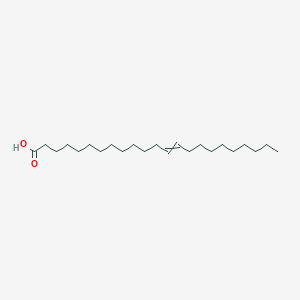
![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)
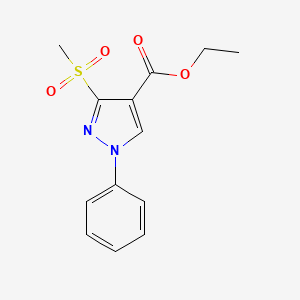
![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)
